6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyridine-3-sulfonamide is a compound that has garnered significant interest in various fields of scientific research. This compound features a triazole ring attached to a pyridine ring, with a sulfonamide group at the 3-position of the pyridine ring. The unique structure of this compound makes it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The pyridine ring is then functionalized with a sulfonamide group using sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The sulfonamide group can interact with enzyme active sites, blocking substrate binding and inhibiting enzyme function . These interactions disrupt biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings attached to a pyridine ring.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Features alkyl groups on the triazole rings, enhancing lipophilicity.
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: Contains triazole rings at different positions on the pyridine ring.
Uniqueness
6-(1H-1,2,4-triazol-1-yl)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C7H7N5O2S |
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Molecular Weight |
225.23 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,(H2,8,13,14) |
InChI Key |
ZGWKKRRCYBRBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)N2C=NC=N2 |
Origin of Product |
United States |
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